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Abstract
Safracin B is a tetrahydroisoquinoline alkaloid antibiotic produced by the bacterium

Pseudomonas fluorescens.[1] It belongs to the saframycin family of antibiotics and has

garnered significant interest due to its potent broad-spectrum antimicrobial and antitumor

activities. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activities of Safracin B. It includes detailed

experimental protocols for its isolation, purification, and characterization, as well as a summary

of its known biological effects. Furthermore, this guide elucidates the proposed mechanisms of

action of Safracin B, including its biosynthetic pathway and its interaction with molecular

targets, visualized through detailed diagrams.

Chemical Structure and Physicochemical Properties
Safracin B is a complex heterocyclic molecule with the chemical formula C₂₈H₃₆N₄O₇ and a

molecular weight of 540.61 g/mol .[2][3] Its structure is characterized by a pentacyclic core. The

IUPAC name for Safracin B is (2S)-2-amino-N-[[(1S,2S,10R,12S,13R)-12,19-dihydroxy-7,18-

dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-

4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide.[2][3]

Table 1: Physicochemical Properties of Safracin B
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Property Value Reference

Molecular Formula C₂₈H₃₆N₄O₇ [2][3]

Molecular Weight 540.61 g/mol [2][3]

CAS Number 87578-99-2 [2][3]

Appearance Yellow to Brown powder [2]

Melting Point >260 °C [2]

Boiling Point 755.1 °C at 760 mmHg [2]

Density 1.41 g/cm³ [2]

Solubility
Soluble in DMSO (up to 20

mg/ml)
[4]

Purity (typical) ≥85% (HPLC) [1][2]

Biological and Pharmacological Properties
Safracin B exhibits a wide range of biological activities, making it a molecule of significant

interest for drug development.

Antimicrobial Activity
Safracin B demonstrates broad-spectrum activity against both Gram-positive and Gram-

negative bacteria.[1][2] Its mechanism of action is believed to involve the disruption of bacterial

cell wall synthesis.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Safracin B against Various Bacterial

Strains
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Bacterial Strain MIC (µg/mL)

Staphylococcus aureus Data not available

Escherichia coli Data not available

Pseudomonas aeruginosa Data not available

Bacillus subtilis Data not available

Enterococcus faecalis Data not available

Note: Specific MIC values for Safracin B against a comprehensive panel of bacteria are not

readily available in the public domain and would require dedicated experimental determination.

Antitumor Activity
Safracin B has shown potent antitumor activity against various cancer cell lines, including

L1210 and P388 leukemias, and B16 melanoma.[5][6][7] The antitumor action is attributed to its

ability to form covalent bonds with DNA.[8] The α-carbinolamine structure within the molecule is

thought to play a crucial role in its antitumor efficacy.[5][6][7]

Table 3: IC₅₀ Values of Safracin B against Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)

L1210 Leukemia Data not available

P388 Leukemia Data not available

B16 Melanoma Data not available

Note: While the antitumor activity of Safracin B against these cell lines is documented, specific

IC₅₀ values are not consistently reported in publicly available literature and would require

experimental validation.

Signaling and Biosynthetic Pathways
Biosynthesis of Safracin B
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The biosynthesis of Safracin B in Pseudomonas fluorescens is a complex process involving a

non-ribosomal peptide synthetase (NRPS) system. The biosynthetic gene cluster, spanning

17.5 kb, is organized into two divergent operons (sacABCDEFGHK and sacIJ).[9][10][11]

These genes encode the enzymes responsible for the synthesis of the safracin core structure

and its subsequent modifications.

Simplified Biosynthesis of Safracin B

Precursor Synthesis NRPS Assembly Post-NRPS Modification

Alanine, Glycine,
Modified Tyrosine

Non-Ribosomal Peptide
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Click to download full resolution via product page

Caption: Simplified overview of the Safracin B biosynthetic pathway.

Proposed Mechanism of Antimicrobial Action: Inhibition
of Cell Wall Synthesis
Safracin B is proposed to exert its antimicrobial effect by inhibiting bacterial cell wall synthesis.

This likely involves the inhibition of key enzymes in the peptidoglycan synthesis pathway. While

the exact target is not definitively identified, the mechanism can be conceptualized as an

interruption of the multi-step process of building and cross-linking the peptidoglycan layer.
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Proposed Inhibition of Peptidoglycan Synthesis by Safracin B

Cytoplasmic Precursors
(UDP-NAG, UDP-NAM-pentapeptide)

Lipid Carrier Cycle
(Bactoprenol)

Transglycosylation
(Glycan chain elongation)

Transpeptidation
(Peptide cross-linking)

Stable Peptidoglycan
Cell Wall

Safracin B

Inhibition

Click to download full resolution via product page

Caption: Hypothetical inhibition of peptidoglycan synthesis by Safracin B.

Proposed Mechanism of Antitumor Action: DNA Binding
and Apoptosis Induction
The antitumor activity of Safracin B is linked to its ability to covalently bind to DNA, leading to

the induction of apoptosis. This interaction likely causes DNA damage, which triggers a cellular

response culminating in programmed cell death.
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Proposed Antitumor Mechanism of Safracin B
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Caption: Proposed pathway of Safracin B-induced apoptosis in cancer cells.

Quorum Sensing Inhibition
Safracin B is also implicated in the modulation of quorum sensing in bacteria, a cell-to-cell

communication mechanism that regulates virulence and biofilm formation. By interfering with

quorum sensing signaling, Safracin B can potentially disrupt bacterial pathogenesis.
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Proposed Quorum Sensing Inhibition by Safracin B
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Caption: Hypothetical model of quorum sensing inhibition by Safracin B.

Experimental Protocols
Fermentation and Isolation of Safracin B
This protocol describes the general steps for the production and initial extraction of Safracin B
from Pseudomonas fluorescens.[1][8]
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Workflow for Safracin B Fermentation and Isolation

1. Inoculation of Pseudomonas fluorescens
in seed medium

2. Transfer to fermentation medium
(e.g., glucose, mannitol, yeast extract)

and incubate (e.g., 4 days at 25°C)

3. Harvest fermentation broth

4. Centrifuge to separate biomass
and supernatant

5. Extract supernatant with
ethyl acetate at alkaline pH

6. Evaporate ethyl acetate
to obtain crude extract

7. Further purification by
chromatography

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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